
Triiodo(phenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiodo(phenyl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a phenyl group attached to a germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triiodo(phenyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the iodine atoms replacing the chlorine atoms on the germanium center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Triiodo(phenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Applications De Recherche Scientifique
Triiodo(phenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism by which triiodo(phenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent bonding with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triiodo(phenyl)silane: Similar structure but with silicon instead of germanium.
Triiodo(phenyl)stannane: Contains tin in place of germanium.
Triiodo(phenyl)lead: Lead-based analogue with similar chemical properties.
Uniqueness
Triiodo(phenyl)germane is unique due to the specific properties imparted by the germanium atom. Germanium’s position in the periodic table gives it distinct electronic and steric characteristics compared to silicon, tin, and lead, making this compound particularly valuable in certain applications.
Propriétés
Numéro CAS |
41856-42-2 |
|---|---|
Formule moléculaire |
C6H5GeI3 |
Poids moléculaire |
530.45 g/mol |
Nom IUPAC |
triiodo(phenyl)germane |
InChI |
InChI=1S/C6H5GeI3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
IWXZDHSFDCAJQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


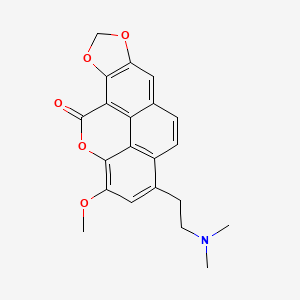
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
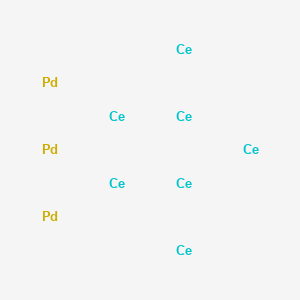
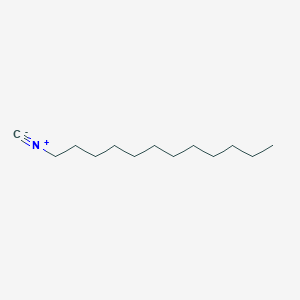
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
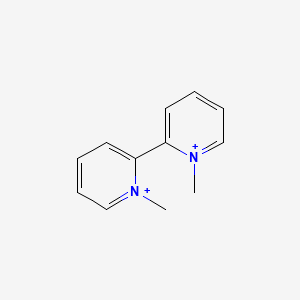
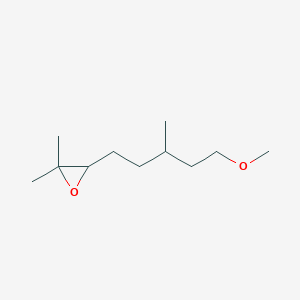
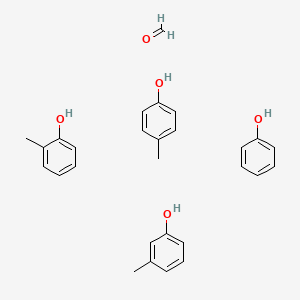
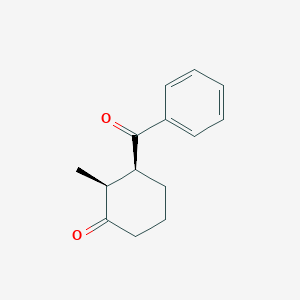

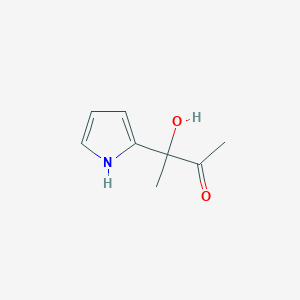
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
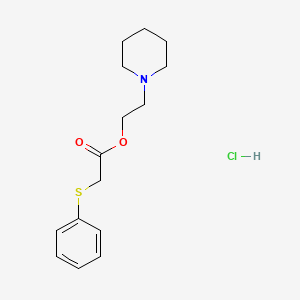
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
